Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a fluorophenyl group in the compound enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and methylamine.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-fluorobenzaldehyde with methylamine in the presence of a suitable catalyst under controlled conditions.
Esterification: The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings .
Scientific Research Applications
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing novel drugs with potential therapeutic effects.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Pharmacological Research: It is investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring. The positional isomerism can lead to differences in biological activity and pharmacological properties.
Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate: The substitution of a fluorine atom with a chlorine atom can affect the compound’s reactivity and interaction with molecular targets.
Methyl 4-(3-methylphenyl)-1-methylpyrrolidine-3-carboxylate: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for various scientific research applications .
Biological Activity
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate (CAS: 1706442-20-7) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methyl group and a carboxylate ester functional group. The presence of a fluorine atom at the 3-position of the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H14FNO2 |
Molecular Weight | 235.25 g/mol |
CAS Number | 1706442-20-7 |
The biological activity of this compound has been linked to its potential as a ligand for various receptors, particularly in the central nervous system. Its structure suggests interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, although comprehensive pharmacological evaluations are still required to elucidate its mechanisms of action.
Structure-Activity Relationship (SAR)
Recent research has focused on understanding the SAR of compounds related to this compound. The following table summarizes key findings from SAR studies:
Modification | Effect on Activity |
---|---|
Replacement of phenyl ring with heteroaromatic rings | Improved activity noted in some cases |
Variation in length of linkage between phenyl and pyrrolidine | Significant impact on antagonist activity |
Substituent effects on the phenyl ring (e.g., position and size) | Altered potency; para-substituted compounds showed higher activity |
Case Studies
- Neuropeptide Receptor Antagonism : A study involving various compounds related to this compound demonstrated its potential as an antagonist for neuropeptide receptors, particularly RXFP3. The compound exhibited IC50 values indicating significant antagonist activity, suggesting a role in modulating physiological processes such as appetite control and stress response .
- High-Throughput Screening : In a high-throughput screening assay aimed at identifying compounds with motility inhibition effects on Caenorhabditis elegans, this compound was evaluated alongside other candidates. The results indicated promising motility inhibition at specific concentrations, paving the way for further investigations into its therapeutic applications .
Pharmacological Evaluations
Pharmacological evaluations have highlighted several potential applications for this compound:
- Anti-inflammatory Activity : Initial studies suggest that this compound may possess anti-inflammatory properties, warranting further investigation into its mechanisms and therapeutic potential.
- Analgesic Properties : Given its structural similarities to known analgesics, there is potential for this compound to be developed into an effective pain management agent.
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
RECSJVDZPUFSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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